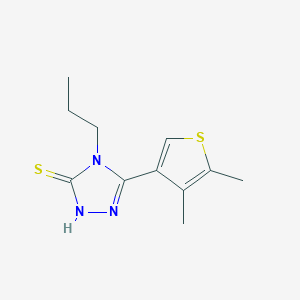
5-(4,5-二甲基噻吩-3-基)-4-丙基-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring
科学研究应用
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the thiophene or triazole rings.
作用机制
The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
相似化合物的比较
Similar Compounds
2-Amino-3-aroyl-4,5-alkylthiophenes: These compounds share a similar thiophene ring structure and have been studied for their biological activities.
3-(Thien-2-yl)imino-3H-furan-2-ones: These compounds also contain a thiophene ring and are used in medicinal chemistry.
Uniqueness
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiophene ring and a triazole ring, which can confer distinct chemical and biological properties
生物活性
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiophene moiety, characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₅N₃S₂
- Molecular Weight : 253.39 g/mol
The presence of the thiol group (–SH) is significant for its biological activity as it can participate in redox reactions and interact with various biological targets.
Synthesis Methods
The synthesis of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves:
- Cyclization of Precursors : The reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide under reflux conditions.
- Use of Dehydrating Agents : Phosphorus oxychloride is commonly used to facilitate cyclization.
This compound can also be produced through various modifications of existing triazole derivatives to enhance its biological properties.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol demonstrate MIC values ranging from 31.25 to 62.5 µg/mL against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research highlights include:
- Cytotoxicity : It has shown significant cytotoxic effects on colorectal cancer cell lines (HT-29), with IC₅₀ values in the micromolar range .
- Mechanism of Action : The mechanism may involve the compound's ability to form covalent bonds with cellular proteins or enzymes, inhibiting their functions and affecting cell signaling pathways related to cancer progression .
The biological activity of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins.
- Oxidative Stress Modulation : It may influence cellular pathways involved in oxidative stress responses.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes critical for microbial and cancer cell survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
属性
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-5-14-10(12-13-11(14)15)9-6-16-8(3)7(9)2/h6H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRREUIQXDNIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














